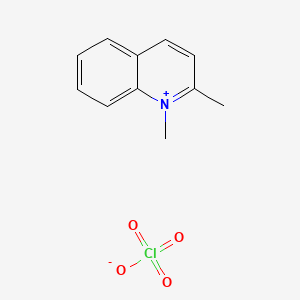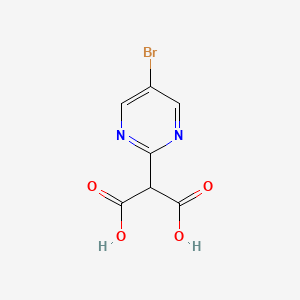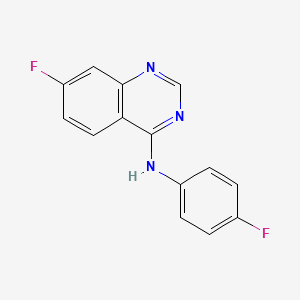
N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorine atom at the 5-position. The cyclohexane-1,2-diamine moiety is then attached to the pyrimidine ring through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Scientific Research Applications
N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride can be compared with other similar compounds, such as:
N1-(5-bromopyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
N1-(5-fluoropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets.
N1-(5-methylpyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride: The methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.
This compound stands out due to its unique combination of a chloropyrimidine ring and a cyclohexane-1,2-diamine moiety, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C10H16Cl2N4 |
|---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
2-N-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12;/h5-6,8-9H,1-4,12H2,(H,13,14,15);1H |
InChI Key |
AQLHBJZNJCDGBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NC=C(C=N2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)
![2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B15065943.png)







